molecular formula C7H16N2 B1377842 1-Ethyl-4-methylpyrrolidin-3-amine CAS No. 1384429-61-1

1-Ethyl-4-methylpyrrolidin-3-amine

Cat. No. B1377842
CAS RN: 1384429-61-1
M. Wt: 128.22 g/mol
InChI Key: FHOZBMFXDBJVBS-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-methylpyrrolidin-3-amine consists of a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-4-methylpyrrolidin-3-amine are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These reactions often involve modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Ethyl-4-methylpyrrolidin-3-amine, as part of the pyrrolidine family, has been explored for its potential in synthesizing novel compounds with antimicrobial activities. A study highlighted the synthesis of new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrating significant antifungal activities towards various test fungi, suggesting its utility in developing potential fungicides. This research also delved into quantum chemical investigations to understand the structure-activity relationship of these compounds, utilizing density functional theory (DFT) calculations (Cvetković et al., 2019).

Catalysis in Organic Synthesis

In the realm of organic synthesis, 1-Ethyl-4-methylpyrrolidin-3-amine derivatives have facilitated catalytic processes. An instance is the use of a cationic Ir(I) complex for hydroamination of 4-pentyn-1-amine, leading to the formation of 2-methylpyrroline, and its subsequent hydrosilation to yield 1-(triethylsilyl)-2-methylpyrrolidine. This process exemplifies the compound's role in enhancing efficiency and yield in chemical synthesis through a one-pot, tandem procedure (Field et al., 2003).

Anticancer Research

Another significant application area is in anticancer research. The development of PARP inhibitors for cancer treatment has utilized cyclic amine-containing benzimidazole carboxamide derivatives, showcasing the importance of 1-Ethyl-4-methylpyrrolidin-3-amine structures in medicinal chemistry. This research led to the identification of compounds with excellent PARP enzyme potency and cellular potency, highlighting their potential in clinical trials for cancer treatment (Penning et al., 2009).

Electrosynthesis and Surface Modification

The electrochemical oxidation of primary amine in ionic liquid media has been investigated, indicating the potential of 1-Ethyl-4-methylpyrrolidin-3-amine in modifying electrode surfaces. This application is crucial for developing sensors and electrochemical devices, where the formation of an organic layer on the electrode surface can significantly influence the device's performance (Ghilane et al., 2010).

Synthesis of Antibiotics

Furthermore, the compound serves as a key intermediate in synthesizing antibiotics, as demonstrated in the preparation of premafloxacin. This synthesis involves a practical, efficient, and stereoselective process, showcasing the compound's role in pharmaceutical manufacturing (Fleck et al., 2003).

Future Directions

Pyrrolidine derivatives, such as 1-Ethyl-4-methylpyrrolidin-3-amine, have potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles, contributing to the treatment of various human diseases .

properties

IUPAC Name

1-ethyl-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-4-6(2)7(8)5-9/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZBMFXDBJVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291455
Record name 3-Pyrrolidinamine, 1-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-methylpyrrolidin-3-amine

CAS RN

1384429-61-1
Record name 3-Pyrrolidinamine, 1-ethyl-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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